Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate
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Overview
Description
Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom and an aminomethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as fluorinating agents under controlled conditions. The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to construct the pyridine ring with the desired substituents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carboxylate group can produce alcohols or aldehydes.
Scientific Research Applications
Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(aminomethyl)-5-hydroxypyridine-4-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.
Ethyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
2-(Aminomethyl)-5-fluoropyridine-4-carboxylic acid: Similar structure but without the ester group.
Uniqueness
Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is unique due to the presence of both the fluorine atom and the aminomethyl group on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is a chemical compound with a molecular formula of C10H11FN2O2 and a molecular weight of 184.17 g/mol. Its structure comprises a pyridine ring substituted with an aminomethyl group at the 2-position and a fluorine atom at the 5-position, along with a carboxylate group at the 4-position. This unique arrangement contributes to its biological activity, making it a valuable candidate in pharmaceutical research.
Biological Activity
This compound exhibits significant biological activity primarily as a pharmaceutical intermediate. Its derivatives have shown promising interactions with various biological targets, including enzymes and receptors. The following sections summarize key findings regarding its biological activity.
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit potent antitumor activity. For instance, studies evaluating analogs against L1210 mouse leukemia cells demonstrated significant inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests that such compounds may act through mechanisms involving intracellular release of active metabolites, enhancing their therapeutic potential against cancer cells .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interactions : Its structure allows for selective binding to various receptors, potentially modulating signaling pathways critical for tumor growth and metastasis.
- Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancerous cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological properties of this compound derivatives. Key factors influencing SAR include:
Structural Feature | Effect on Activity |
---|---|
Fluorine Substitution | Enhances binding affinity and selectivity |
Aminomethyl Group | Facilitates electrostatic interactions |
Carboxylate Position | Influences solubility and bioavailability |
Case Studies
Several case studies highlight the biological activity of this compound and its derivatives:
- Inhibition of Leukemia Cells : A study reported that derivatives exhibited IC50 values below 100 nM against L1210 mouse leukemia cells, indicating high potency .
- Antifungal Properties : Another investigation into related compounds found moderate to excellent antifungal activities against various phytopathogenic fungi, showcasing the versatility of this chemical scaffold in different therapeutic areas .
- Synergistic Effects with Chemotherapy : Research demonstrated that combining certain derivatives with traditional chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects against breast cancer cell lines, suggesting potential for combination therapies .
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)6-2-5(3-10)11-4-7(6)9/h2,4H,3,10H2,1H3 |
InChI Key |
IGFLZTGIQIUXOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC(=C1)CN)F |
Origin of Product |
United States |
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